molecular formula C16H16F2N2O2S B2861501 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 1448036-54-1

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2861501
CAS No.: 1448036-54-1
M. Wt: 338.37
InChI Key: OADMDMKNBQCWKB-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a thiophene ring, and a difluorophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, which undergoes a reaction with a thiophene derivative to form the cyclopropyl-thiophene intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxy group.

    Urea Formation: The final step involves the reaction of the hydroxy intermediate with 2,6-difluorophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

    1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea: Lacks the cyclopropyl group, which may affect its biological activity.

    1-(2-Cyclopropyl-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea: Lacks the thiophene ring, potentially altering its chemical reactivity and biological properties.

    1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylurea: Lacks the difluorophenyl group, which may influence its interaction with molecular targets.

Uniqueness: The presence of the cyclopropyl group, thiophene ring, and difluorophenyl moiety in 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-11-3-1-4-12(18)14(11)20-15(21)19-9-16(22,10-6-7-10)13-5-2-8-23-13/h1-5,8,10,22H,6-7,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADMDMKNBQCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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